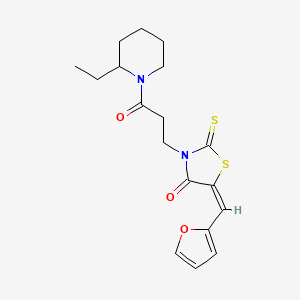![molecular formula C25H23ClFN5O B2766673 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] CAS No. 338391-78-9](/img/structure/B2766673.png)
1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of indole and piperazine, both of which are important structures in medicinal chemistry . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Piperazine and its derivatives also show a wide range of biological and pharmaceutical activity .
Molecular Structure Analysis
The compound contains an indole ring, a piperazine ring, and a hydrazone group. The indole ring is aromatic and can readily undergo electrophilic substitution due to excessive π-electrons delocalization . The piperazine ring is a saturated heterocyclic system containing two nitrogen atoms .Chemical Reactions Analysis
Indole and piperazine derivatives can undergo a variety of chemical reactions. For example, the indole ring can undergo electrophilic substitution . Piperazine derivatives can participate in reactions like cyclization with sulfonium salts .Physical And Chemical Properties Analysis
Indole is crystalline and colorless in nature with specific odors . The physical and chemical properties of this specific compound would depend on the functional groups present and their arrangement in the molecule.Scientific Research Applications
Antimicrobial and Antifungal Activities
Some derivatives of 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione exhibit significant antimicrobial activities. Research on novel triazole derivatives, including compounds structurally related to the specified compound, has shown potential against various microorganisms. These compounds have been synthesized and assessed for their effectiveness in inhibiting the growth of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Cytotoxic Activities
Compounds related to 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione have been investigated for their cytotoxic properties, particularly against cancer cell lines. A study on indole-based derivatives highlighted the synthesis of such compounds and their in vitro evaluation for cytotoxic activity against human tumor cell lines, including liver, breast, and colon cancer cells. Some derivatives exhibited significant cytotoxicity, showcasing their potential as cancer therapeutic agents (Meriç Köksal Akkoç et al., 2012).
Solubility and Drug Delivery
The solubility and partitioning processes of compounds within the same class as 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione in biologically relevant solvents have been examined to understand their pharmacokinetic behaviors. Studies on the solubility thermodynamics and partitioning processes indicate the importance of these properties in the development of pharmaceutical formulations. This research can guide the design of drug delivery systems for such compounds, ensuring their effective and targeted delivery within the body (Volkova et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-[(4-fluorophenyl)diazenyl]indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN5O/c26-18-4-3-5-21(16-18)31-14-12-30(13-15-31)17-32-23-7-2-1-6-22(23)24(25(32)33)29-28-20-10-8-19(27)9-11-20/h1-11,16,33H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCEOFOFYRLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2766590.png)
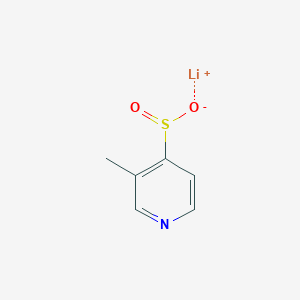
![1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2766593.png)
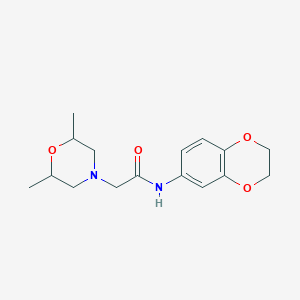
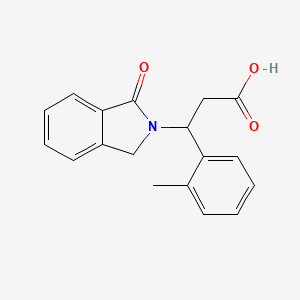
![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)
![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)
![8-bromo-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2766603.png)
![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)
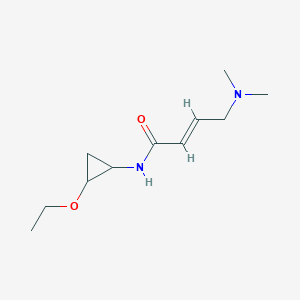
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)
![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)
